
tert-Butyl 2-(3-ethynylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(3-ethynylphenoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-ethynylphenoxy)acetate typically involves the esterification of 2-(3-ethynylphenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can be employed to catalyze the esterification reaction. The reaction mixture is typically heated to elevated temperatures and maintained under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(3-ethynylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like alkoxides or amines in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-(3-ethynylphenoxy)acetate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It can also serve as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure can be modified to create novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including polymers and resins. It can also be utilized in the formulation of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(3-ethynylphenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The ethynyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
tert-Butyl acetate: A simple ester with similar structural features but lacking the phenoxy and ethynyl groups.
tert-Butyl 2-(2-ethynylphenoxy)acetate: A structural isomer with the ethynyl group positioned differently on the phenoxy ring.
tert-Butyl 2-(4-ethynylphenoxy)acetate: Another isomer with the ethynyl group at the para position on the phenoxy ring.
Uniqueness: tert-Butyl 2-(3-ethynylphenoxy)acetate is unique due to the specific positioning of the ethynyl group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This unique structure can impart distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H16O3 |
|---|---|
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
tert-butyl 2-(3-ethynylphenoxy)acetate |
InChI |
InChI=1S/C14H16O3/c1-5-11-7-6-8-12(9-11)16-10-13(15)17-14(2,3)4/h1,6-9H,10H2,2-4H3 |
Clé InChI |
XROFFNXSYNMULV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


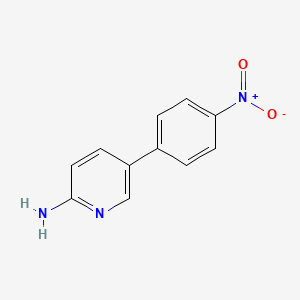
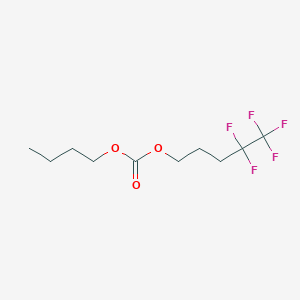
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)

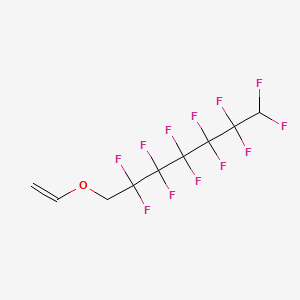
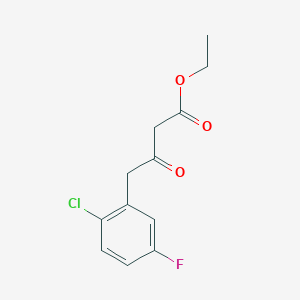
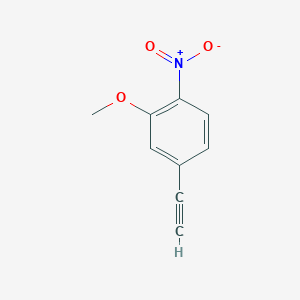
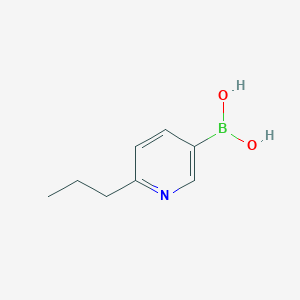
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)
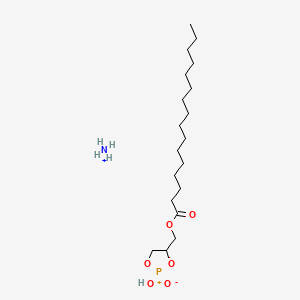

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
